molecular formula C13H21BN2O2 B14076765 (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid

(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid

Cat. No.: B14076765
M. Wt: 248.13 g/mol
InChI Key: DEAUESRZFSWTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid is a specialized chemical reagent designed for advanced organic synthesis and pharmaceutical research. Its primary application is in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it acts as a key building block for the efficient construction of carbon-carbon bonds . This reaction is a cornerstone in modern organic chemistry, widely used for its mild conditions and functional group tolerance, making it indispensable for synthesizing complex organic molecules, including potential drug candidates and novel materials . The integration of a boronic acid functional group with a piperidine moiety in a single molecule significantly enhances its research value. The boronic acid group undergoes transmetalation with palladium catalysts to transfer the organic fragment, enabling the synthesis of biaryl and heterobiaryl structures commonly found in medicinally active compounds . Concurrently, the piperidine ring is a privileged scaffold in medicinal chemistry, known to improve a compound's bioavailability and its ability to interact with biological targets such as enzymes and receptors . This unique combination makes the compound particularly valuable for the discovery and development of new therapeutic agents. Researchers can leverage this reagent in the synthesis of complex molecules for biological screening, in material science for creating advanced polymers, and as a versatile intermediate in exploring new synthetic methodologies. As with reagents of this class, it should be stored sealed and dry at -20°C to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

(2-piperidin-4-yl-6-propylpyridin-4-yl)boronic acid

InChI

InChI=1S/C13H21BN2O2/c1-2-3-12-8-11(14(17)18)9-13(16-12)10-4-6-15-7-5-10/h8-10,15,17-18H,2-7H2,1H3

InChI Key

DEAUESRZFSWTEE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2CCNCC2)CCC)(O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

Overview

The Miyaura borylation reaction is the most widely employed method for introducing boronic acid groups into aromatic systems. This approach involves converting a halogenated pyridine precursor into the corresponding boronic acid via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂).

Synthetic Pathway

Step 1: Synthesis of 4-Bromo-2-(piperidin-4-yl)-6-propylpyridine

The precursor 4-bromo-2-(piperidin-4-yl)-6-propylpyridine is synthesized through sequential functionalization of a pyridine ring:

  • Substitution at Position 2 : A Buchwald-Hartwig amination replaces a halogen (e.g., bromine) with piperidin-4-yl using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as XantPhos.
  • Substitution at Position 6 : A Suzuki-Miyaura coupling installs the propyl group via reaction with propylboronic acid under Pd(PPh₃)₄ catalysis.
  • Bromination at Position 4 : Direct bromination using pyridinium tribromide or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃).
Step 2: Miyaura Borylation

The brominated precursor undergoes borylation with B₂pin₂ under palladium catalysis:

  • Reagents : B₂pin₂ (1.2 equiv), PdCl₂(dppf) (5 mol%), KOAc (3 equiv).
  • Conditions : Dioxane/water (4:1), 90°C, 12–24 h.
  • Product : (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid pinacol ester (yield: 70–85%).
Step 3: Hydrolysis to Boronic Acid

The pinacol ester is hydrolyzed under acidic conditions (HCl/H₂O, 60°C, 2 h) to yield the final boronic acid (quantitative yield).

Key Data

Parameter Value Source
Catalyst PdCl₂(dppf)
Solvent System Dioxane/H₂O (4:1)
Reaction Temperature 90°C
Yield (Boronic Ester) 82%

Directed Ortho-Metalation (DoM) and Borylation

Strategy

Directed metalation leverages a directing group (e.g., amide or sulfoxide) to regioselectively functionalize the pyridine ring. Subsequent borylation introduces the boronic acid group.

Procedure

  • Installation of Directing Group : A sulfoxide or amide group is introduced at position 3 of the pyridine to direct metalation to position 4.
  • Lithiation and Borylation :
    • LDA (2.5 equiv) at −78°C in THF.
    • Quenching with triisopropyl borate (B(OiPr)₃) yields the boronic acid after hydrolysis.

Limitations

  • Requires pre-installation of a directing group.
  • Competing side reactions reduce yields (40–60%) compared to Miyaura borylation.

Iridium-Catalyzed C-H Borylation

Method

Iridium complexes (e.g., [Ir(COD)OMe]₂ with dtbpy ligand) enable direct C-H borylation of pyridines. This approach avoids pre-halogenation but requires precise control over regioselectivity.

Application to Target Compound

  • Substrate : 2-(Piperidin-4-yl)-6-propylpyridine.
  • Conditions : B₂pin₂ (1.5 equiv), [Ir(COD)OMe]₂ (3 mol%), dtbpy (6 mol%), cyclohexane, 80°C, 24 h.
  • Outcome : Moderate regioselectivity for position 4 (50–65% yield) due to steric effects from the piperidine and propyl groups.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Complexity Scalability
Miyaura Borylation 70–85 High Moderate High
Directed Metalation 40–60 Moderate High Low
C-H Borylation 50–65 Low Low Moderate

Challenges and Innovations

  • Precursor Synthesis : Installing the piperidine and propyl groups demands careful optimization of coupling conditions to avoid side reactions.
  • Boronic Acid Stability : The compound’s boronic acid group is prone to protodeboronation under basic conditions, necessitating acidic hydrolysis and low-temperature storage.
  • Recent Advances : Flow chemistry and microwave-assisted Miyaura reactions reduce reaction times (<2 h) and improve yields (up to 90%).

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in Suzuki couplings to synthesize kinase inhibitors and anticancer agents.
  • Material Science : Serves as a building block for organic semiconductors and metal-organic frameworks (MOFs).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid exerts its effects largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

2-Chloro-6-(piperidin-4-yl)pyridine-4-boronic Acid

This compound () shares the pyridine-boronic acid core and piperidine substitution but differs in substituent positions and groups:

  • Substituents : Chlorine at position 2, piperidin-4-yl at position 6 (vs. propyl at position 6 and piperidin-4-yl at position 2 in the target compound).
  • Molecular Weight : Calculated as 254.68 g/mol (C₁₀H₁₂BClN₂O₂) vs. ~262.13 g/mol for the target compound (C₁₃H₁₉BN₂O₂).
  • Applications: Used in kinase inhibition studies due to boronic acid’s affinity for catalytic serine residues.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

From , this HDAC inhibitor features a boronic acid attached to a phenyl ring with a methoxyethyl-phenoxy substituent. Unlike the target compound, it lacks a piperidine or pyridine system but demonstrates potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM). This highlights the role of boronic acid in enzyme inhibition, even in divergent scaffolds .

4-(4-Fluorophenyl)piperidine Derivatives

lists piperidine-containing compounds, such as 4-(4-fluorophenyl)piperidine, which lack boronic acid but share the piperidine moiety. Piperidine derivatives are common in pharmaceuticals for their ability to modulate receptor binding (e.g., opioid or dopamine receptors), suggesting that the piperidin-4-yl group in the target compound may enhance bioavailability or target engagement .

Functional Comparisons

Ionophoric Activity

Boronic acid-cholate conjugates () demonstrate fructose-dependent ion transport, underscoring boronic acid’s utility in dynamic molecular assemblies. While the target compound lacks a cholate tail, its boronic acid group could theoretically participate in similar saccharide-responsive interactions .

Anticancer Activity

Boronic acid arylidene heterocycles () exhibit anticancer effects on glioblastoma cells.

Enzyme Inhibition

The HDAC inhibitors in and kinase-targeting analogs in suggest that boronic acid’s electrophilic character enables covalent or competitive inhibition. The target compound’s piperidine group could further modulate selectivity for enzymes with hydrophobic active sites .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound Pyridine-boronic acid 2-Piperidin-4-yl, 6-propyl ~262.13 Not reported
2-Chloro-6-(piperidin-4-yl)pyridine-4-boronic acid Pyridine-boronic acid 2-Chloro, 6-piperidin-4-yl 254.68 Kinase inhibition (theoretical)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl-boronic acid Methoxyethyl-phenoxy 286.15 HDAC inhibition (IC₅₀ ~1 µM)
Boronic acid arylidene heterocycles Arylidene-heterocycle Variable aryl/heterocyclic 200–350 Anticancer (glioblastoma)

Biological Activity

(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Boronic Acids in Medicine

Boronic acids, including (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid, have been recognized for their diverse biological activities. They are known to interact with various biomolecules, influencing metabolic pathways and cellular processes. Their applications range from anticancer agents to enzyme inhibitors and beyond .

The compound exhibits significant anticancer activity by acting as an inhibitor of the proteasome, a critical component in protein degradation pathways. In vitro studies have shown that it can halt the cell cycle at the G2/M phase in cancer cell lines, leading to inhibited growth and increased apoptosis .

2.2 Cytotoxicity Studies

Recent studies have demonstrated that (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid selectively induces cytotoxicity in cancerous cells while sparing normal cells. For instance, a derivative of this compound was shown to be cytotoxic at concentrations around 80 nM against cancer cells, with minimal toxicity observed in normal cell lines .

3. Structure-Activity Relationships (SAR)

The efficacy of boronic acids often depends on their structural features. A study examining various derivatives found that modifications to the piperidine and pyridine moieties significantly influenced their biological activity. The distance between the boronic acid group and other functional groups was crucial; optimal spacing enhanced potency while reducing undesirable cyclic formations .

CompoundIC50 (nM)Activity Type
(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid80Cytotoxicity in cancer cells
Derivative A6.74Proteasome inhibition
Derivative B19.38Selective cytotoxicity

4.1 In Vivo Efficacy

In animal models, compounds related to (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid have shown promise in reducing tumor sizes and improving survival rates. For instance, studies indicated that administration led to significant tumor regression in xenograft models .

4.2 Pharmacokinetics

Pharmacokinetic studies revealed that while some derivatives demonstrated favorable absorption and distribution profiles, others required optimization for improved bioavailability at therapeutic targets . The ability to penetrate biological barriers is critical for effective treatment outcomes.

5. Conclusion

(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid represents a promising candidate in the field of anticancer therapeutics due to its selective cytotoxicity and ability to inhibit critical cellular pathways like the proteasome. Ongoing research into its structure-activity relationships will likely yield more potent derivatives with improved pharmacological profiles.

Q & A

Basic: What synthetic strategies are recommended for preparing (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid?

Methodological Answer:
A two-step synthesis approach is commonly employed for structurally similar boronic acids. First, coupling commercially available precursors under basic conditions (e.g., using (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol and a brominated boronic acid derivative). This is followed by treatment with pinacol to stabilize the boronic acid as a pinacol ester, improving yield and handling . For the target compound, modifications may involve substituting the brominated precursor with a 6-propylpyridinyl derivative. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product.

Basic: How should this compound be stored to maintain stability for cross-coupling reactions?

Methodological Answer:
Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation and hydrolysis . However, conflicting reports suggest some boronic acids remain stable at room temperature if rigorously dried and sealed. Researchers should validate stability under their specific conditions by monitoring NMR spectra (e.g., loss of boronic acid peaks due to decomposition) .

Basic: What analytical techniques are essential for characterizing this boronic acid?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software (e.g., SHELXL/SHELXS) for structural refinement. This is critical for confirming the boronic acid group’s geometry and piperidine ring conformation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with exact mass analysis (e.g., 258.1106 Da tolerance ±0.05) ensures molecular formula accuracy .
  • HPLC: Employ ammonium acetate buffer (pH 6.5) to improve peak resolution and detect impurities .

Advanced: How can researchers optimize Suzuki-Miyaura couplings involving this compound to mitigate side reactions?

Methodological Answer:
Low yields often arise from competitive protodeboronation or homo-coupling. To address this:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to identify optimal activity .
  • Solvent Optimization: Use degassed toluene/water mixtures to minimize oxidation.
  • Additives: Include ligands like SPhos or phase-transfer agents (e.g., TBAB) to enhance reaction efficiency .
    Monitor reaction progress via TLC or LC-MS to terminate reactions before side-product formation dominates.

Advanced: What strategies resolve contradictions in reported reactivity of boronic acids under varying pH conditions?

Methodological Answer:
Boronic acids exhibit pH-dependent reactivity due to equilibria between trigonal (active) and tetrahedral (inactive) forms. For example:

  • pH 7–9: Maximize the active trigonal form for cross-coupling.
  • Sensor Applications: Use ratiometric fluorescence probes (e.g., 6-aminoquinolinium derivatives) to quantify pH-dependent boronic acid behavior .
    Validate reactivity using kinetic studies (e.g., monitoring coupling rates via NMR at controlled pH).

Advanced: How can this compound be applied in radioisotope labeling for biomedical research?

Methodological Answer:
The boronic acid group enables isotopic labeling via electrophilic substitution or prosthetic group conjugation. For example:

  • ¹⁸F-Labeling: React with ¹⁸F-labeled iodonium salts (e.g., 2-(diacetoxyiodo)thiophene) under Cu catalysis. Note that electron-rich aromatic systems may require optimized reaction times to avoid side products .
  • Purification: Use semi-preparative HPLC with C18 columns and trifluoroacetic acid (TFA) modifiers to isolate labeled compounds.

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
  • Spill Management: Neutralize spills with damp sand or sodium bicarbonate; avoid water to prevent uncontrolled reactions .
  • Waste Disposal: Quench residual boronic acid with excess methanol before disposal in designated organic waste containers.

Advanced: How do structural modifications (e.g., piperidine substitution) impact the compound’s biological activity?

Methodological Answer:

  • Piperidine Ring Conformation: Perform molecular docking studies to assess interactions with target enzymes (e.g., kinases). The piperidine’s chair conformation may enhance binding affinity compared to boat forms .
  • Propyl Chain Effects: Compare logP values (via HPLC) to evaluate hydrophobicity changes. Longer alkyl chains may improve membrane permeability but reduce solubility .

Basic: What solvents and conditions are suitable for recrystallizing this compound?

Methodological Answer:
Use a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) under reflux. Gradual cooling to 4°C promotes crystal formation. Filter under inert gas to prevent oxidation. Confirm purity via melting point analysis and HPLC (>98% purity threshold) .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for cross-coupling reactions using software like Gaussian or ORCA. Focus on boron’s electrophilicity and steric hindrance from the piperidine group .
  • Machine Learning: Train models on PubChem data to predict reaction outcomes (e.g., yield, byproducts) based on substituent electronic parameters (Hammett σ values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.